molecular formula C15H20N2O2 B3868797 NoName

NoName

Cat. No. B3868797
M. Wt: 260.33 g/mol
InChI Key: SVEQBAVNQKMXBM-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to target specific biochemical pathways within the body. NoName has been found to have a wide range of potential applications, from treating diseases to enhancing athletic performance. In

Mechanism of Action

The mechanism of action of NoName involves targeting specific enzymes and receptors within the body. It has been shown to modulate the activity of these targets, leading to changes in biochemical pathways and physiological processes. The precise mechanism of action of NoName is still being investigated, but it is believed to involve both direct and indirect effects on cellular signaling pathways.
Biochemical and Physiological Effects:
NoName has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on the body, including reducing inflammation, improving glucose metabolism, and enhancing cognitive function.

Advantages and Limitations for Lab Experiments

NoName has several advantages as a tool for scientific research. It is highly specific in its targeting of enzymes and receptors, allowing researchers to investigate specific pathways and processes. It is also relatively easy to synthesize and can be scaled up for large-scale production. However, there are also limitations to its use in lab experiments. NoName can be expensive to produce, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several potential future directions for research on NoName. One area of interest is its potential use in treating diseases such as cancer and diabetes. NoName has been shown to have promising effects in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in enhancing athletic performance. NoName has been shown to have effects on glucose metabolism and muscle function, making it a potential tool for athletes looking to improve their performance. Finally, research is needed to further elucidate the mechanism of action of NoName and its effects on various biochemical pathways within the body.
Conclusion:
In conclusion, NoName is a synthetic molecule that has gained significant attention in the field of scientific research. Its potential applications are wide-ranging, from treating diseases to enhancing athletic performance. NoName has been extensively studied for its effects on various biochemical pathways within the body, and its mechanism of action is still being investigated. While there are advantages and limitations to its use in lab experiments, NoName has several potential future directions for research.

Scientific Research Applications

NoName has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biochemical pathways within the body, making it a valuable tool for investigating the underlying mechanisms of disease and physiology. NoName has been used in studies on cancer, diabetes, inflammation, and neurodegenerative diseases, among others.

properties

IUPAC Name

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-14(2)13(16(18)15(3,4)17(14)19)11-10-12-8-6-5-7-9-12/h5-11,19H,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQBAVNQKMXBM-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])/C=C\C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.